Cas no 22459-80-9 (2-Chloro-6-methyl-4-nitrobenzonitrile)

2-Chloro-6-methyl-4-nitrobenzonitrile 化学的及び物理的性質
名前と識別子
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- 2-Chloro-6-methyl-4-nitrobenzonitrile
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- インチ: 1S/C8H5ClN2O2/c1-5-2-6(11(12)13)3-8(9)7(5)4-10/h2-3H,1H3
- InChIKey: SDGHWJRUGYRPPY-UHFFFAOYSA-N
- ほほえんだ: ClC1C=C(C=C(C)C=1C#N)[N+](=O)[O-]
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 0
- 複雑さ: 255
- トポロジー分子極性表面積: 69.6
- 疎水性パラメータ計算基準値(XlogP): 2.5
2-Chloro-6-methyl-4-nitrobenzonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A010014902-1g |
2-Chloro-6-methyl-4-nitrobenzonitrile |
22459-80-9 | 97% | 1g |
$1579.40 | 2023-09-02 | |
Alichem | A010014902-250mg |
2-Chloro-6-methyl-4-nitrobenzonitrile |
22459-80-9 | 97% | 250mg |
$489.60 | 2023-09-02 | |
Alichem | A010014902-500mg |
2-Chloro-6-methyl-4-nitrobenzonitrile |
22459-80-9 | 97% | 500mg |
$790.55 | 2023-09-02 |
2-Chloro-6-methyl-4-nitrobenzonitrile 関連文献
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Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Elena A. Baranova,Belén Albela,Mongia Saïd-Zina,Laurent Bonneviot New J. Chem., 2017,41, 6795-6809
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Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
2-Chloro-6-methyl-4-nitrobenzonitrileに関する追加情報
Comprehensive Guide to 2-Chloro-6-methyl-4-nitrobenzonitrile (CAS No. 22459-80-9): Properties, Applications, and Market Insights
2-Chloro-6-methyl-4-nitrobenzonitrile (CAS 22459-80-9) is a specialized organic compound widely used in pharmaceutical intermediates, agrochemical synthesis, and material science research. This nitrile derivative features a unique combination of chloro, methyl, and nitro functional groups, making it a versatile building block in modern chemical synthesis. With growing interest in nitrile-containing compounds for drug discovery, this chemical has gained significant attention from researchers and industrial manufacturers alike.
The molecular structure of 2-Chloro-6-methyl-4-nitrobenzonitrile consists of a benzene ring substituted with three distinct functional groups: a chlorine atom at position 2, a methyl group at position 6, and a nitro group at position 4, with the benzonitrile moiety completing the structure. This specific arrangement contributes to its moderate polarity and good solubility in common organic solvents like ethanol, acetone, and dichloromethane, while being practically insoluble in water. The compound typically appears as a light yellow crystalline powder at room temperature, with a melting point ranging between 98-102°C.
In pharmaceutical applications, 2-Chloro-6-methyl-4-nitrobenzonitrile serves as a crucial intermediate for synthesizing various active pharmaceutical ingredients (APIs). Recent studies highlight its potential in developing antimicrobial agents and anti-inflammatory drugs, particularly as researchers explore novel nitrile-based therapeutics. The compound's electron-withdrawing nitro group enhances its reactivity in nucleophilic aromatic substitution reactions, making it valuable for constructing complex molecular architectures.
The agrochemical industry utilizes 2-Chloro-6-methyl-4-nitrobenzonitrile derivatives in developing crop protection agents and herbicides. Its structural features contribute to the biological activity of several pesticide formulations, particularly those targeting broadleaf weed control. With increasing global demand for sustainable agriculture solutions, this compound has seen growing interest from agrochemical researchers focusing on environmentally friendly pest management systems.
Material scientists have explored applications of 2-Chloro-6-methyl-4-nitrobenzonitrile in developing advanced polymers and functional materials. The compound's ability to participate in various cross-coupling reactions makes it valuable for creating specialty polymers with tailored properties. Recent patents demonstrate its use in synthesizing high-performance materials for electronic applications, including organic semiconductors and photovoltaic components.
From a synthetic chemistry perspective, 2-Chloro-6-methyl-4-nitrobenzonitrile offers multiple reactive sites for further functionalization. The chlorine atom can undergo nucleophilic substitution, the nitro group can be reduced to an amine, and the nitrile functionality can participate in various condensation reactions. This versatility makes it a popular choice for medicinal chemistry projects and structure-activity relationship studies.
The global market for 2-Chloro-6-methyl-4-nitrobenzonitrile has shown steady growth, driven by increasing demand from pharmaceutical manufacturers and agrochemical producers. Major chemical suppliers typically offer this compound with high purity grades (≥98%) for research and industrial applications. Recent market analysis indicates particular growth in the Asia-Pacific region, where expanding pharmaceutical R&D activities have created new opportunities for specialty chemical suppliers.
Quality control for 2-Chloro-6-methyl-4-nitrobenzonitrile typically involves HPLC analysis, melting point determination, and spectroscopic characterization (including IR and NMR). Storage recommendations generally suggest keeping the compound in cool, dry conditions, protected from light and moisture to maintain stability. Proper handling requires standard laboratory safety practices, including the use of personal protective equipment when working with the powdered form.
Recent scientific literature highlights innovative applications of 2-Chloro-6-methyl-4-nitrobenzonitrile in catalysis research and green chemistry initiatives. Several studies have explored its use as a precursor for ligand synthesis in transition metal catalysis, particularly for cross-coupling reactions that are fundamental to modern organic synthesis. The compound's stability and well-defined reactivity make it attractive for developing new synthetic methodologies.
Environmental considerations for 2-Chloro-6-methyl-4-nitrobenzonitrile include proper waste disposal procedures and biodegradation studies. While the compound demonstrates moderate persistence in the environment, modern wastewater treatment methods can effectively remove it from industrial effluents. Researchers continue to investigate biodegradation pathways and environmental fate as part of broader green chemistry initiatives in the chemical industry.
Future research directions for 2-Chloro-6-methyl-4-nitrobenzonitrile include exploring its potential in drug discovery programs, particularly for infectious disease targets and central nervous system disorders. The compound's privileged structure characteristics make it a promising scaffold for medicinal chemistry optimization. Additionally, materials science applications may expand as researchers develop new functional materials with enhanced electronic properties.
For researchers sourcing 2-Chloro-6-methyl-4-nitrobenzonitrile, important considerations include supplier reliability, batch-to-batch consistency, and analytical documentation. Reputable suppliers typically provide certificates of analysis and material safety data sheets. Current market trends show increasing demand for custom synthesis services and derivatization of this compound to meet specific research needs.
In conclusion, 2-Chloro-6-methyl-4-nitrobenzonitrile (CAS 22459-80-9) represents an important chemical building block with diverse applications across multiple industries. Its unique combination of functional groups and reactivity profile ensures continued relevance in pharmaceutical research, agrochemical development, and advanced materials science. As synthetic methodologies advance and new applications emerge, this compound will likely maintain its position as a valuable tool for chemical innovation.
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